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Compound of Interest

Compound Name: 5-Methoxy-3-Chromanone

Cat. No.: B027333

CAS Number: 109140-20-7
Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-3-Chromanone, a
heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are
recognized as privileged structures in medicinal chemistry, serving as the core scaffold for a
wide array of pharmacologically active molecules.[1] This document delves into the synthesis,
physicochemical properties, and potential significance of 5-Methoxy-3-Chromanone, offering
field-proven insights for researchers in drug discovery and organic synthesis.

Introduction and Significance

5-Methoxy-3-Chromanone, with the systematic name 5-Methoxy-2H-chromen-3(4H)-one, is a
bicyclic organic compound featuring a dihydropyran ring fused to a benzene ring, with a
methoxy group at the 5-position and a ketone at the 3-position.[2] The chromanone skeleton is
a key structural motif in a variety of natural products and synthetic compounds that exhibit a
broad spectrum of biological activities, including anticancer, anti-inflammatory, and
antimicrobial properties.[1][3][4][5] While specific biological studies on 5-Methoxy-3-
Chromanone are not extensively documented in publicly available literature, its structural
similarity to other biologically active chromanones suggests its potential as a valuable
intermediate and building block in the synthesis of novel therapeutic agents.
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The development of efficient synthetic routes to chromanones is an active area of research, as
a straightforward and high-yielding synthesis is crucial for the exploration of their therapeutic
potential.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methoxy-3-Chromanone is presented
in the table below. These properties are essential for understanding the compound's behavior
in various experimental settings, from reaction conditions to biological assays.

Property Value Source
CAS Number 109140-20-7 [2]
Molecular Formula C10H1003 [2][6]
Molecular Weight 178.18 g/mol [2][6]
Boiling Point (Predicted) 332.4 £ 42.0 °C at 760 mmHg [2]
Density (Predicted) 1.205 + 0.06 g/cm3

LogP (Predicted) 2.28 [2]
Hydrogen Bond Acceptors 3 [2]
Hydrogen Bond Donors 0 [2]
Freely Rotating Bonds 1 [2]
Polar Surface Area 35.53 A2 [2]

Synthesis and Methodology

The synthesis of chromanones can be challenging, and a general, simple method has been
elusive. However, a specific five-step synthesis for 5-Methoxy-3-Chromanone starting from
the readily available 3-methoxyphenol has been reported. This route provides a reliable method
for the preparation of this valuable intermediate.

Synthetic Pathway Overview
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The synthesis commences with the protection of the hydroxyl group of 3-methoxyphenol,
followed by ortho-lithiation and reaction with an electrophile to introduce a two-carbon chain.
Subsequent cyclization and deprotection yield the target 5-Methoxy-3-Chromanone. The
causality behind this multi-step approach lies in the need to control the regioselectivity of the
reactions on the phenol ring and to construct the heterocyclic ring system in a stepwise

manner.
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Caption: A five-step synthetic pathway for 5-Methoxy-3-Chromanone.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 5-Methoxy-3-
Chromanone.

Step 1: Protection of 3-Methoxyphenol

o Rationale: The acidic phenolic proton would interfere with the subsequent organolithium
reagent. Protection with ethyl vinyl ether (EVE) forms a stable acetal that can be easily
removed later.

e Procedure:

o To a solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a
catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

o Cool the mixture in an ice bath and add ethyl vinyl ether dropwise.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).
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o Work up the reaction by washing with a mild base (e.qg., saturated sodium bicarbonate
solution) and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the protected phenol.

Step 2: Ortho-lithiation

» Rationale: The methoxy and protected hydroxyl groups direct the lithiation to the C2 position
(ortho to the protected hydroxyl group) via chelation with the lithium ion.

e Procedure:

o Dissolve the protected 3-methoxyphenol in dry tetrahydrofuran (THF) under an inert

atmosphere (argon or nitrogen).
o Cool the solution to -78 °C (dry ice/acetone bath).

o Add n-butyllithium (n-BuLi) dropwise and stir for the specified time to ensure complete

lithiation.
Step 3 & 4: Alkylation and Deprotection

o Rationale: The generated aryllithium species is a potent nucleophile that reacts with ethyl
bromoacetate to form a new carbon-carbon bond, introducing the ester functionality. The
acidic workup serves to both quench the reaction and deprotect the hydroxyl group.

e Procedure:

[e]

To the cold aryllithium solution, add ethyl bromoacetate dropwise.

o

Allow the reaction to proceed at low temperature, then warm to room temperature.

[¢]

Quench the reaction with a dilute acid (e.g., 2M HCI).

[¢]

Extract the product with a suitable organic solvent (e.g., diethyl ether).
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o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate to yield 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester.

Step 5: Cyclization

o Rationale: An intramolecular Dieckmann condensation or a similar base-catalyzed cyclization
of the ester onto the aromatic ring, followed by decarboxylation, would form the chromanone
ring.

e Procedure:

o Treat the intermediate ester with a strong base (e.g., sodium ethoxide in ethanol) to induce
cyclization.

o Heat the reaction mixture to drive the reaction to completion.
o Acidify the reaction mixture to neutralize the base and facilitate the workup.
o Extract the product, wash, dry, and concentrate the organic layer.

o Purify the crude product by column chromatography on silica gel to obtain pure 5-
Methoxy-3-Chromanone.

Spectroscopic Characterization

While a comprehensive set of experimental spectra for 5-Methoxy-3-Chromanone is not
readily available in the cited literature, the expected spectroscopic features can be predicted
based on its structure and data from analogous compounds. Researchers synthesizing this
compound should perform the following analyses for structural verification.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons,
the methoxy group, and the protons on the dihydropyran ring. The aromatic protons would
appear as a multiplet in the aromatic region (6 6.5-7.5 ppm). The methoxy protons would be a
sharp singlet around 6 3.8-4.0 ppm. The two methylene groups on the chromanone ring would
likely appear as distinct signals, possibly as singlets or coupled multiplets depending on the
specific conformation and solvent.
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3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon
atoms in the molecule. Key predicted chemical shifts include the carbonyl carbon (C3) around
0 200-210 ppm, the carbon bearing the methoxy group (C5) around & 155-160 ppm, and the
methoxy carbon itself around & 55-60 ppm. The remaining aromatic and aliphatic carbons
would appear in their respective characteristic regions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=0)
stretching vibration, expected in the range of 1680-1700 cm~1. Other characteristic peaks
would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-
3100 cm~1) and C-O stretching vibrations for the ether linkages (around 1050-1250 cm~1).

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would show a molecular ion peak (M*) at m/z
=178, corresponding to the molecular weight of the compound. Fragmentation patterns would
likely involve the loss of a methoxy group (M-31) and retro-Diels-Alder fragmentation of the
dihydropyran ring, which is characteristic of chromanone structures.[7]

Potential Applications and Future Directions

The chromanone scaffold is a cornerstone in the development of compounds with diverse
biological activities.[1][4] While 5-Methoxy-3-Chromanone itself has not been extensively
studied for its biological effects, its role as a synthetic intermediate is of significant interest.

Scaffold for Drug Discovery

5-Methoxy-3-Chromanone is an ideal starting material for the synthesis of more complex,
substituted chromanones. The ketone at the 3-position and the activated aromatic ring provide
multiple sites for functionalization, allowing for the creation of a library of derivatives for
biological screening. For instance, derivatization at the 3-position has been shown to yield
compounds with potent anticancer activity.[3][5]
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Caption: Workflow for utilizing 5-Methoxy-3-Chromanone in drug discovery.

Areas for Future Research

Biological Screening: A thorough investigation of the biological activities of 5-Methoxy-3-
Chromanone is warranted. Initial screens could focus on its potential anticancer, anti-
inflammatory, antioxidant, and antimicrobial properties, given the known activities of the

chromanone class.

Synthesis of Natural Product Analogues: Many complex natural products contain the
chromanone core. 5-Methoxy-3-Chromanone could serve as a key building block in the
total synthesis or the preparation of simplified analogues of these natural products.
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o Development of Novel Synthetic Methodologies: Further refinement of the synthesis of 5-
Methoxy-3-Chromanone and other substituted chromanones remains a valuable goal for
organic chemists.

Safety and Handling

As a laboratory chemical, 5-Methoxy-3-Chromanone should be handled with appropriate
safety precautions.

e Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[8]

e Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid
breathing vapors, mist, or gas.[8]

» Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

e First Aid:

[¢]

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

o

Skin Contact: Wash off with soap and plenty of water.

o

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

o

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water.

Consult the Material Safety Data Sheet (MSDS) for complete and detailed safety information.[6]
[8]

Conclusion

5-Methoxy-3-Chromanone (CAS No. 109140-20-7) is a valuable heterocyclic compound with
significant potential as a building block in medicinal chemistry and organic synthesis. While its
own biological profile is yet to be fully elucidated, its accessible synthesis from common starting
materials makes it an attractive platform for the development of novel chromanone derivatives.
This guide has provided a comprehensive overview of its synthesis, properties, and potential
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applications, intended to support and inspire further research in this promising area of chemical
science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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